molecular formula C7H6O5 B12901593 2-((Furan-3-carbonyl)oxy)acetic acid

2-((Furan-3-carbonyl)oxy)acetic acid

Cat. No.: B12901593
M. Wt: 170.12 g/mol
InChI Key: OKWRYKJZGFPCRI-UHFFFAOYSA-N
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Description

2-((Furan-3-carbonyl)oxy)acetic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-3-carbonyl)oxy)acetic acid can be achieved through several methods. One common approach involves the esterification of furan-3-carboxylic acid with glycolic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. Catalytic methods, such as the use of zirconium dioxide (ZrO2) as a catalyst, have been explored for the synthesis of related furan derivatives . These methods offer advantages in terms of selectivity and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((Furan-3-carbonyl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan ring into more saturated compounds.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

2-((Furan-3-carbonyl)oxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Furan-3-carbonyl)oxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C7H6O5

Molecular Weight

170.12 g/mol

IUPAC Name

2-(furan-3-carbonyloxy)acetic acid

InChI

InChI=1S/C7H6O5/c8-6(9)4-12-7(10)5-1-2-11-3-5/h1-3H,4H2,(H,8,9)

InChI Key

OKWRYKJZGFPCRI-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(=O)OCC(=O)O

Origin of Product

United States

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